molecular formula C13H11N3O4S B11829612 (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

Cat. No.: B11829612
M. Wt: 305.31 g/mol
InChI Key: UWKNTTUNLKIASF-UVTDQMKNSA-N
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Description

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a nitro group attached to a benzylidene moiety and a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino or hydrazine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-4’-nitrobenzylidene aniline: A derivative of the benzylideneaniline family with similar structural features.

    (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide: Another hydrazone compound with a nitrobenzylidene moiety.

Uniqueness

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide is unique due to the presence of both a nitro group and a sulfonohydrazide group, which confer specific chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide, a compound belonging to the hydrazone class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide under acidic or basic conditions. The general procedure includes:

  • Reagents :
    • 4-Nitrobenzaldehyde
    • Benzenesulfonohydrazide
    • Solvent (e.g., ethanol or methanol)
  • Procedure :
    • Mix the two reagents in a solvent.
    • Heat the mixture under reflux for several hours.
    • Cool and precipitate the product by adding water or another nonsolvent.
    • Purify through recrystallization.

Antimicrobial Properties

Research indicates that nitrobenzylidene derivatives exhibit significant antimicrobial activity. In a study analyzing various nitro compounds, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Comparison with Control
Staphylococcus aureus15Significant
Escherichia coli12Moderate
Pseudomonas aeruginosa10Moderate

Anticancer Activity

The compound has also shown promise in anticancer research. Studies utilizing various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanisms are thought to involve the activation of caspase pathways and modulation of cell cycle regulators.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings :
    • MCF-7 cells showed a 50% reduction in viability at a concentration of 25 µM.
    • HeLa cells exhibited increased apoptosis markers when treated with 50 µM of the compound.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Zebrafish Model Study : A recent study utilized zebrafish embryos to assess the vascular effects of nitrobenzylidene derivatives, including this compound. It was observed that treatment resulted in reduced intersegmental vessel formation, indicating potential antiangiogenic properties.
  • In Vivo Antitumor Activity : Another study reported that administration of the compound in a mouse model led to a significant reduction in tumor size compared to untreated controls, supporting its potential as an effective anticancer agent.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10-

InChI Key

UWKNTTUNLKIASF-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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